molecular formula C12H11ClN4O2 B10754559 ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate

ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate

Cat. No.: B10754559
M. Wt: 278.69 g/mol
InChI Key: AICKZRPQDLFSPA-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound 7d-cis involves the use of sterically demanding ligands such as ®-1,1′-bis(ditolylphosphino)-2,2-binapthyl (TolBINAP) under specific conditions to increase selectivity. The overall yield of Compound 7d-cis can be enhanced using a palladium acetate and ®-BINAP system .

Chemical Reactions Analysis

Types of Reactions: Compound 7d-cis primarily undergoes inhibition reactions where it targets the STAT3 protein. It can also participate in acetylation and phosphorylation reactions, particularly affecting lysine 685 on STAT3 .

Common Reagents and Conditions:

    Reagents: Palladium acetate, ®-BINAP, TolBINAP.

    Conditions: Reactions are typically carried out under controlled temperatures and in the presence of specific ligands to ensure selectivity and yield.

Major Products: The primary product of these reactions is the inhibition of STAT3 acetylation and phosphorylation, leading to the induction of apoptosis in tumor cells .

Scientific Research Applications

Compound 7d-cis has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • STAT3-IN-2
  • STAT3-IN-3
  • STAT3-IN-4

Comparison: Compound 7d-cis stands out due to its high selectivity and oral bioavailability. Compared to other STAT3 inhibitors, Compound 7d-cis has shown lower toxicity and higher efficacy in inducing apoptosis in tumor cells . Its unique ability to inhibit both acetylation and phosphorylation of STAT3 makes it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate

InChI

InChI=1S/C12H11ClN4O2/c1-2-19-11(18)6-7-17-15-12(14-16-17)9-4-3-5-10(13)8-9/h3-8H,2H2,1H3/b7-6-

InChI Key

AICKZRPQDLFSPA-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C\N1N=C(N=N1)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)C=CN1N=C(N=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.